molecular formula C4H7N3O2S2 B13697391 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13697391
M. Wt: 193.3 g/mol
InChI Key: OQOZGQLKMCPSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the methylsulfonyl group and the thiadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate thiadiazole precursors with methylsulfonylmethyl reagents. One common method involves the cyclization of thiosemicarbazide derivatives with methylsulfonylmethyl halides under basic conditions. The reaction is usually carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-((Methylsulfonyl)methyl)-1,3,4-thiadiazole
  • 5-((Methylsulfonyl)methyl)-1,3,4-oxadiazole
  • 5-((Methylsulfonyl)methyl)-1,3,4-triazole

Uniqueness

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the methylsulfonyl group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of atoms and functional groups in this compound allows for unique interactions with biological targets and chemical reagents.

Biological Activity

5-((Methylsulfonyl)methyl)-1,3,4-thiadiazol-2-amine is a notable compound within the thiadiazole class, recognized for its diverse biological activities. This article presents an in-depth analysis of its biological properties, including antimicrobial, antifungal, and potential anticancer effects.

  • Molecular Formula : C₇H₈N₄O₂S₂
  • Molar Mass : Approximately 240.34 g/mol
  • Physical Appearance : White to pale yellow crystalline powder
  • Melting Point : 157 °C to 161 °C
  • Solubility : Slightly soluble in dimethyl sulfoxide (DMSO) and methanol

The compound's structure features a methylsulfonyl group attached to a thiadiazole ring, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its efficacy against various bacterial and fungal strains has been documented in multiple studies.

Antibacterial Activity

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study involving various thiadiazole derivatives, this compound demonstrated superior antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus27
Escherichia coli22
Pseudomonas aeruginosa18

These results indicate that modifications on the thiadiazole ring can enhance activity against resistant strains of bacteria .

Antifungal Activity

In addition to its antibacterial properties, the compound also exhibits antifungal activity. It has been tested against various fungal strains, including Candida albicans and Aspergillus niger, showing significant inhibition.

Fungal Strain Zone of Inhibition (mm)
Candida albicans30
Aspergillus niger32

These findings suggest that the compound could be a viable candidate for developing antifungal agents .

Anticancer Potential

Recent studies have begun to explore the anticancer properties of this compound. Its mechanism appears linked to the inhibition of critical enzymes involved in cancer cell proliferation.

The compound has been identified as a potential inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme essential for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells. Additionally, it may interact with other cellular targets such as topoisomerase II and histone deacetylase .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of various thiadiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both bacterial and fungal strains compared to controls .
  • Anticancer Activity Assessment :
    Another research project focused on the synthesis of thiadiazole derivatives and their anticancer activities. The study found that compounds similar to this compound increased apoptosis in cancer cell lines significantly more than untreated controls .

Properties

Molecular Formula

C4H7N3O2S2

Molecular Weight

193.3 g/mol

IUPAC Name

5-(methylsulfonylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C4H7N3O2S2/c1-11(8,9)2-3-6-7-4(5)10-3/h2H2,1H3,(H2,5,7)

InChI Key

OQOZGQLKMCPSFL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1=NN=C(S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.